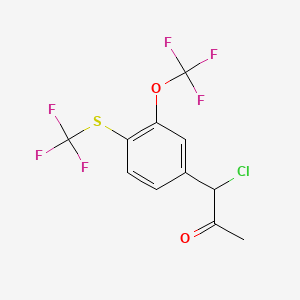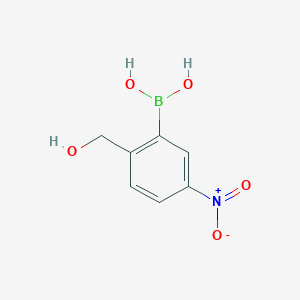
(2-(Hydroxymethyl)-5-nitrophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is a boronic acid derivative with the molecular formula C7H8BNO5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxymethyl-5-nitro)benzeneboronic acid typically involves the reaction of 2-nitrobenzyl alcohol with boronic acid derivatives under specific conditions. One common method includes the use of a palladium-catalyzed borylation reaction, where the nitro group is reduced, and the boronic acid group is introduced .
Industrial Production Methods
Industrial production of (2-Hydroxymethyl-5-nitro)benzeneboronic acid may involve large-scale borylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Hydroxymethyl-5-nitro)benzeneboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are used.
Substitution: Suzuki-Miyaura coupling typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an appropriate aryl halide.
Major Products Formed
Oxidation: Formation of 2-formyl-5-nitrophenylboronic acid or 2-carboxy-5-nitrophenylboronic acid.
Reduction: Formation of 2-hydroxymethyl-5-aminophenylboronic acid.
Substitution: Formation of various biaryl compounds depending on the aryl halide used.
Applications De Recherche Scientifique
(2-Hydroxymethyl-5-nitro)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of boron-containing drugs, which may have unique pharmacological properties.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of (2-Hydroxymethyl-5-nitro)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive compounds. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxymethyl-5-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group.
2-Hydroxymethyl-5-nitrophenylboronic acid: A closely related compound with slight structural variations.
Uniqueness
(2-Hydroxymethyl-5-nitro)benzeneboronic acid is unique due to its combination of a hydroxymethyl group, a nitro group, and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C7H8BNO5 |
|---|---|
Poids moléculaire |
196.96 g/mol |
Nom IUPAC |
[2-(hydroxymethyl)-5-nitrophenyl]boronic acid |
InChI |
InChI=1S/C7H8BNO5/c10-4-5-1-2-6(9(13)14)3-7(5)8(11)12/h1-3,10-12H,4H2 |
Clé InChI |
IAKSJAQZNWCDDH-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)[N+](=O)[O-])CO)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



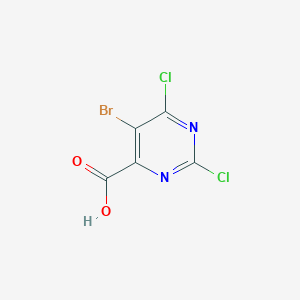
![5-O-tert-butyl 3-O-ethyl 6,6-dimethyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3,5-dicarboxylate](/img/structure/B14034202.png)

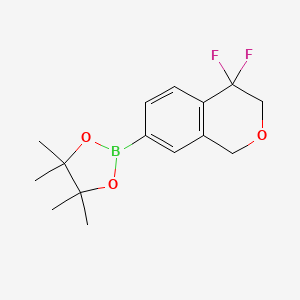
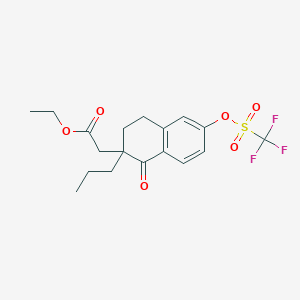

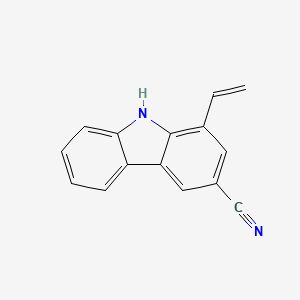
![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)
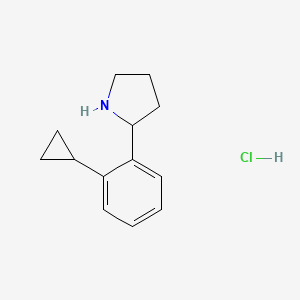
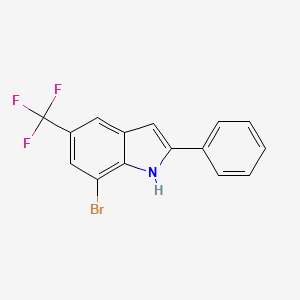
![2-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B14034265.png)
